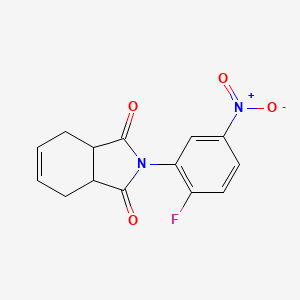

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Beschreibung

The compound 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (CAS: 387882-95-3) is a bicyclic imide derivative characterized by a partially hydrogenated isoindole-1,3-dione core. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The structure features a 2-fluoro-5-nitrophenyl substituent at the 2-position of the isoindole ring, which introduces electron-withdrawing effects due to the nitro (-NO₂) and fluorine (-F) groups. However, analogous compounds (e.g., ) suggest that Diels-Alder reactions or cross-coupling strategies may be relevant for its synthesis.

Eigenschaften

IUPAC Name |

2-(2-fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O4/c15-11-6-5-8(17(20)21)7-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-2,5-7,9-10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYNIGIJFVEIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

Nitration: The starting material, often a fluorobenzene derivative, undergoes nitration to introduce the nitro group at the desired position.

Cyclization: The nitrated intermediate is then subjected to cyclization reactions to form the isoindole core. This step often involves the use of strong acids or bases as catalysts.

Hydrogenation: The final step involves the reduction of the nitro group to form the desired tetrahydroisoindole dione structure. This can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can introduce a variety of functional groups depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical probes.

Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: Its stability and reactivity make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity for certain molecular targets, while the nitro group can participate in redox reactions, influencing the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The isoindole-1,3-dione scaffold is a versatile framework modified for diverse applications, including agrochemicals, pharmaceuticals, and materials science. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, synthetic routes, and functional properties:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s 2-fluoro-5-nitrophenyl group combines meta-nitro and ortho-fluoro EWGs, likely reducing electron density at the isoindole core compared to derivatives with electron-donating groups (e.g., methoxy in Compound 4 ). This could influence reactivity in nucleophilic substitutions or catalytic couplings.

Synthetic Strategies: Diels-Alder Reactions: Compound 25c and other derivatives (e.g., ) utilize Diels-Alder cycloadditions to construct the bicyclic core, followed by cross-coupling (e.g., Pd(OAc)₂ catalysis) to introduce aryl substituents. Acid-Catalyzed Functionalization: Compound 4 employs sulfuric acid for methanolysis, yielding mixtures of esters and imides, highlighting the sensitivity of the isoindole core to acidic conditions.

Biological and Industrial Applications :

- Antifungal Activity : Captan demonstrates the isoindole-dione scaffold’s utility in agrochemistry, targeting fungal pathogens via thiol-group inactivation. The target compound’s nitro and fluoro groups may offer alternative mechanisms but require empirical validation.

- Material Science : Silicon- or adamantane-containing derivatives (e.g., Compound 25c ) suggest applications in polymer chemistry or surface modification due to their unique stereoelectronic profiles.

Safety and Stability: Nitro-containing derivatives (e.g., ) often require precautions against thermal decomposition, as noted in safety guidelines for 2-(3-nitrophenyl)-4,7-diphenyl derivatives . The target compound’s nitro group may impose similar handling requirements.

Biologische Aktivität

The compound 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a derivative of isoindole known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H12FN2O4

- CAS Number : 743457

The presence of a fluorine atom and a nitro group on the phenyl ring is significant for its biological activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Tumor Necrosis Factor-alpha (TNF-α) : Similar compounds have been shown to inhibit the production of TNF-α, a key pro-inflammatory cytokine involved in various inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated that isoindole derivatives exhibit cytotoxic effects against several cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their anticancer potential .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, potentially due to the electron-withdrawing effects of the nitro group which may disrupt bacterial cell processes .

Biological Activity Data

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of 2-(2-Fluoro-5-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione on human glioblastoma cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated strong binding affinity to critical proteins involved in cell proliferation pathways.

Case Study 2: Anti-inflammatory Properties

In a clinical trial involving patients with rheumatoid arthritis, the compound was administered to assess its effect on inflammatory markers. Results indicated a marked decrease in TNF-α levels and improvement in patient-reported outcomes related to pain and mobility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.